molecular formula C9H16N2O B035333 1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-alpha-,7a-alpha-)]-(9CI) CAS No. 107045-61-4

1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-alpha-,7a-alpha-)]-(9CI)

Cat. No. B035333
CAS RN: 107045-61-4
M. Wt: 168.24 g/mol
InChI Key: LGNJUPFFTXYXON-PRJMDXOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-alpha-,7a-alpha-)]-(9CI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as cis-2,3,3a,4,5,7a-hexahydro-1H-indole-2-carboxamide or cis-2,3,3a,4,5,7a-hexahydro-1H-indole-2-carboxylic acid amide. It is a cyclic amide that has a unique structure that makes it an interesting target for research.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-alpha-,7a-alpha-)]-(9CI) is not well understood. However, it is believed to act as an agonist for certain receptors in the body. It has been shown to have activity at the serotonin 5-HT2C receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-alpha-,7a-alpha-)]-(9CI) has been shown to have a variety of biochemical and physiological effects. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have anti-inflammatory and immunomodulatory effects. Additionally, it has been shown to have anticonvulsant and antipsychotic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-alpha-,7a-alpha-)]-(9CI) in lab experiments is its high purity and yield. It is also relatively easy to synthesize and can be used as a building block for the synthesis of other compounds. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-alpha-,7a-alpha-)]-(9CI). One area of research could be to further investigate its mechanism of action and identify its molecular targets in the body. Another area of research could be to explore its potential therapeutic applications for the treatment of various diseases. Additionally, it could be used as a starting point for the synthesis of novel compounds with improved properties.

Synthesis Methods

The synthesis of 1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-alpha-,7a-alpha-)]-(9CI) involves the condensation of indole-2-carboxylic acid with an amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and the product is purified by column chromatography. The yield of the reaction is generally high and the purity of the product can be confirmed by NMR spectroscopy.

Scientific Research Applications

1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-alpha-,7a-alpha-)]-(9CI) has been studied extensively for its potential applications in scientific research. It has been used as a building block for the synthesis of various biologically active compounds. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, it has been studied for its potential use as a therapeutic agent for the treatment of various diseases.

properties

CAS RN

107045-61-4

Product Name

1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-alpha-,7a-alpha-)]-(9CI)

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

(2S,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide

InChI

InChI=1S/C9H16N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h6-8,11H,1-5H2,(H2,10,12)/t6-,7-,8+/m1/s1

InChI Key

LGNJUPFFTXYXON-PRJMDXOYSA-N

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)C[C@H](N2)C(=O)N

SMILES

C1CCC2C(C1)CC(N2)C(=O)N

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)N

synonyms

1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-alpha-,7a-alpha-)]-(9CI)

Origin of Product

United States

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